N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide
CAS No.: 86583-01-9
Cat. No.: VC20531088
Molecular Formula: C24H36N2O2
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86583-01-9 |
|---|---|
| Molecular Formula | C24H36N2O2 |
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C24H36N2O2/c27-21(23-9-15-3-16(10-23)5-17(4-15)11-23)25-1-2-26-22(28)24-12-18-6-19(13-24)8-20(7-18)14-24/h15-20H,1-14H2,(H,25,27)(H,26,28) |
| Standard InChI Key | BIIGZDKFYWJWPV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features two adamantane groups (tricyclo[3.3.1.1³,⁷]decane) connected via an ethylenediamine linker modified with carbonyl and carboxamide functionalities. The adamantane moieties adopt a rigid cage-like structure, while the linker allows conformational flexibility. The IUPAC name N-[2-(adamantane-1-carbonylamino)ethyl]adamantane-1-carboxamide reflects this arrangement .
Table 1: Key Molecular Descriptors
Structural and Conformational Analysis
Solid-State Conformation
X-ray crystallography of related adamantane-carbothioamides reveals that substituents on the hydrazine-carbothioamide moiety significantly influence molecular conformation. For instance:
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Fold vs. Extended Conformations: In compound 1 (2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide), a folded conformation is stabilized by intramolecular N–H···O hydrogen bonding. In contrast, compound 2 (2-(adamantane-1-carbonyl)-N-cyclohexyl analog) adopts an extended conformation due to steric effects from the cyclohexyl group .
Table 2: Comparative Bond Lengths in Adamantane Derivatives (Å)
| Bond | Folded Conformation (Compound 1) | Extended Conformation (Compound 2) |
|---|---|---|
| C8–N3 (amide) | 1.342 | 1.315 |
| N3–N2 (hydrazine) | 1.401 | 1.385 |
| C7–S1 (thiourea) | 1.675 | 1.668 |
These differences highlight how substituents modulate electronic and steric environments, affecting intermolecular interactions .
Intermolecular Interactions
Hirshfeld surface analysis of analogous compounds indicates that N–H···S, C–H···O, and H–H contacts dominate crystal packing. For example:
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N–H···O Interactions: Contribute 10–15% to total Hirshfeld surfaces in adamantane-carbothioamides, with interaction energies up to −25 kJ/mol (QTAIM analysis) .
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Dispersion Forces: H–H contacts account for ~50% of interactions in adamantane derivatives, reflecting the hydrophobic nature of the cage structure .
| Cell Line | Compound 1 | Compound 2 | Doxorubicin |
|---|---|---|---|
| HeLa (cervical) | 8.2 | 9.7 | 0.45 |
| MCF-7 (breast) | 7.9 | 10.3 | 0.38 |
| HCT-116 (colon) | 15.4 | 18.1 | 0.52 |
The rigidity of adamantane may enhance cellular uptake or interfere with lipid bilayer dynamics, though exact mechanisms remain unclear .
Computational Insights
Density functional theory (DFT) studies on similar compounds reveal:
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Electrostatic Potential Maps: Adamantane cages exhibit electron-deficient regions, favoring interactions with nucleophilic enzyme residues .
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Binding Affinities: Molecular dynamics simulations suggest that bis-adamantane derivatives bind urease with ΔG values of −32 to −28 kJ/mol, driven by van der Waals forces .
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